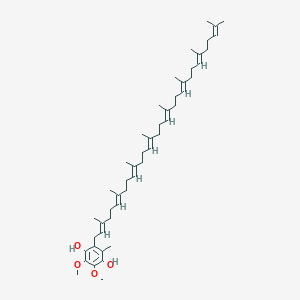
Ubiquinol-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquinol-8 is a ubiquinol in which the polyprenyl substituent is octaprenyl. It has a role as an antineoplastic agent. It is an ubiquinol and a polyprenylhydroquinone.
Scientific Research Applications
Antioxidant and Mitochondrial Function
Ubiquinol, a reduced form of coenzyme Q10, is studied for its antioxidant properties and effects on mitochondrial function. It's involved in mitochondrial respiratory chain activities and reactive oxygen species (ROS) handling. This role is crucial for preventing mitochondrial oxidative damage and influencing mitochondrial ROS in signaling pathways (James et al., 2005).
Exercise and Fatigue
Ubiquinol supplementation has been investigated for its potential to alter exercise-induced fatigue and enhance lipid utilization. This aspect is significant for anti-fatigue activity, exercise performance, and for its potential to reduce serum lactate, ammonia, and increase free fatty acid concentration post-exercise (Chen et al., 2019).
Neurological Health
Studies have shown that ubiquinol can improve cerebral vasoreactivity and ameliorate chronic inflammation and endothelial dysfunction in patients with mild cognitive impairment. These findings highlight its potential in the management of conditions affecting cognitive health (García-Carpintero et al., 2021).
Diabetes and Glycemic Control
Ubiquinol has been evaluated for its effects on glycemic control in type 2 diabetes. It can potentially improve glycemic control by influencing insulin secretion and other related metabolic processes in patients with diabetes (Mezawa et al., 2012).
Cardiovascular Health
Research indicates that ubiquinol may improve endothelial function in patients with heart failure with reduced ejection fraction. This suggests its potential as a therapeutic option for individuals with such cardiovascular conditions (Kawashima et al., 2019).
Embryonic Development
Ubiquinol's role in embryonic development has been explored, highlighting its necessity for normal development processes, although it may not be essential for mitochondrial respiration (Levavasseur et al., 2001).
Quality of Life Improvement
Long-term intake of ubiquinol is associated with improvements in quality of life, particularly in mental health aspects among community residents (Kinoshita et al., 2016).
Properties
CAS No. |
74075-00-6 |
|---|---|
Molecular Formula |
C49H76O4 |
Molecular Weight |
729.1 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C49H76O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34,50-51H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ |
InChI Key |
LOJUQFSPYHMHEO-SGHXUWJISA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


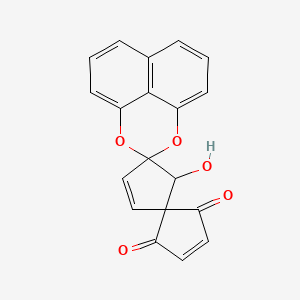
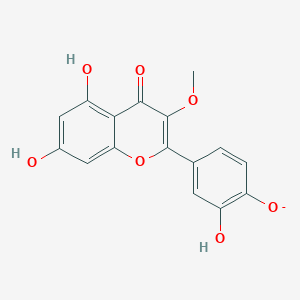
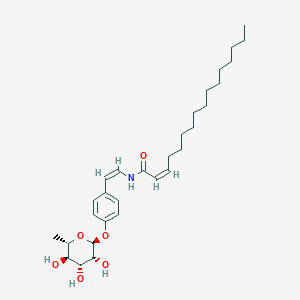
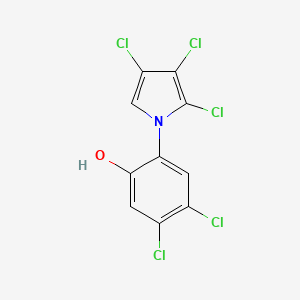
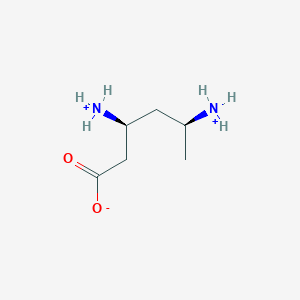
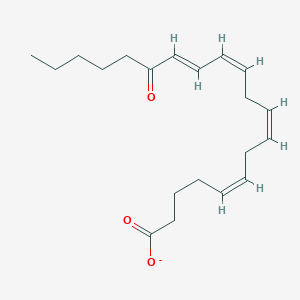
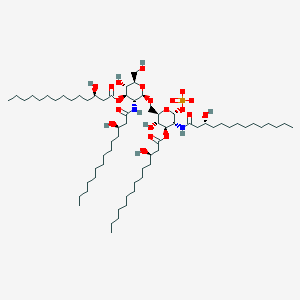
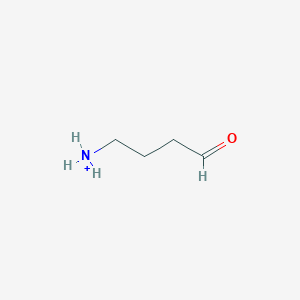
![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)
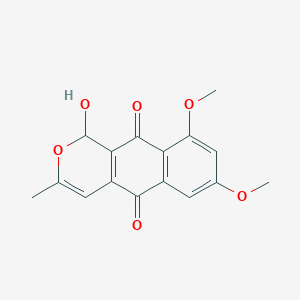
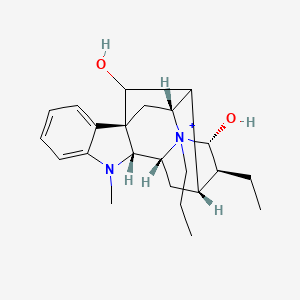

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
